7-Amino-1,5-naphthyridine-3-carboxylic acid - 2089649-99-8

7-Amino-1,5-naphthyridine-3-carboxylic acid

Catalog Number: EVT-2860416
CAS Number: 2089649-99-8
Molecular Formula: C9H7N3O2
Molecular Weight: 189.174
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Ethoxy-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carboxylic acid benzylamide

Compound Description: This compound is a quinolone GABA partial agonist. [] The synthesis of this compound presented challenges due to its insolubility, necessitating the development of specific isolation techniques to achieve acceptable purity for clinical studies. []

7-(3-Amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Compound Description: This compound, along with its analogs featuring amino- and/or hydroxy-substituted cyclic amino groups at the C-7 position, exhibited notable antibacterial activity. [] In particular, the 1-ethyl and 1-vinyl derivatives displayed greater potency compared to enoxacin, marking them as potential leads for further biological evaluation. []

7-Amino-1-cyclopropyl-8-fluoro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acids

Compound Description: This series of compounds, synthesized from ethyl 2,4-dihydroxy-3-nitro-5-pyridinecarboxylate through a multi-step process involving a Schiemann reaction, were evaluated for their antibacterial properties. []

1-(Cyclopropyl/tert-butyl/4-fluorophenyl)-1,4-dihydro-6-nitro-4-oxo-7-(substituted secondary amino)-1,8-naphthyridine-3-carboxylic acid

Compound Description: This series of 51 compounds demonstrated significant antimycobacterial activity in vitro and in vivo, targeting Mycobacterium tuberculosis H37Rv (MTB), multi-drug-resistant Mycobacterium tuberculosis (MDR-TB), and Mycobacterium smegmatis (MC2). [] Notably, compound 10q (1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid) exhibited superior potency compared to isoniazid against both MTB and MDR-TB, demonstrating its potential as an antimycobacterial agent. []

(+-)-7-(3-Amino-1-pyrrolidinyl)-6-fluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid p-toluenesulfonate hydrate (T-3262)

Compound Description: This compound, investigated for its metabolic pathway, undergoes minimal cytochrome P450 (P450) and UDP glucuronosyltransferase (UGT)-mediated metabolism. [] Studies in various animal models revealed the excretion of unchanged T-3262 as the major species, consistent with its slow in vitro metabolism. []

4-Amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester (35)

Compound Description: Demonstrating significant gastric antisecretory activity, this compound exhibited superior potency to cimetidine in a pyloric-ligated (Shay) rat model, indicating its potential as an antiulcer agent. []

1-Ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester (77)

Compound Description: This compound exhibited potent gastric antisecretory properties, proving to be more effective than cimetidine in reducing total acid output in a dose-dependent manner in the pyloric-ligated (Shay) rat model. [] Further studies in conscious dogs with Pavlov-pouches confirmed its inhibitory effect on food-stimulated acid secretion, suggesting potential as an antiulcer therapeutic. []

7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Compound Description: This compound serves as a crucial intermediate in synthesizing various biologically active anticancer drugs. [] A rapid and efficient synthesis route for this compound was established, involving a two-step process including substitution and hydrolysis reactions, resulting in a total yield of 63.69%. []

7-(3-amino-methyl-4-methoxyimino-pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine 3-carboxylic acid, methanesulfonate sulfonato.nH2O

Compound Description: This compound, specifically its methanesulfonate hydrate form, has shown potential for pharmaceutical formulation, particularly as an antibacterial agent. [] The research highlights the importance of the compound's hydration state (n = 1 to 4) in determining its moisture content, a crucial factor influencing its stability and suitability for pharmaceutical use. []

Ethyl Canthin-6-one-1-carboxylate (1b) and its analogues (1c-k)

Compound Description: This series of compounds were synthesized from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate (2b) via a three-step process. This novel approach focuses on constructing the central pyrrole ring (ring B) using a palladium-catalyzed Suzuki-Miyaura coupling reaction followed by a copper-catalyzed C-N coupling reaction. []

1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid (enoxacin)

Compound Description: Enoxacin stands out as a highly potent broad-spectrum antibacterial agent, demonstrating excellent efficacy in treating systemic infections while exhibiting low acute toxicity. [] It exhibits superiority over nalidixic acid in its in vitro activity against Pseudomonas aeruginosa. []

7-Benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (NCA)

Compound Description: This compound is a potent locomotor stimulant in laboratory animals, with a mechanism of action potentially involving catecholamines. [] Studies suggest its activity might stem from altering norepinephrine uptake or release from storage pools. []

7-(4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (LB20304)

Compound Description: This fluoroquinolone demonstrates potent antimicrobial activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [] This compound, characterized by an oxime-substituted (aminomethyl)pyrrolidine at the 7-position, exhibits excellent in vivo efficacy, favorable pharmacokinetic properties, and desirable physical characteristics. []

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride (Compound 1)

Compound Description: This potent quinolonecarboxylic acid antibacterial agent displays significant differences in activity between its enantiomers. [] The S-(+) enantiomer (1a) exhibits greater potency against both aerobic and anaerobic bacteria compared to the R-(-) enantiomer (1b). [] Furthermore, 1a shows superior in vivo efficacy in a Pseudomonas aeruginosa mouse protection model and improved solubility compared to the racemic mixture. []

7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids

Compound Description: This series of compounds, designed to understand the impact of substituents at the 2-position of the azetidine moiety on potency and physicochemical properties, exhibited varying degrees of antibacterial activity in vitro and in vivo. []

4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid

Compound Description: The structural and vibrational properties of this compound were characterized using FTIR and FT-Raman spectroscopy, supported by anharmonic frequency calculations. [] The study revealed insights into its molecular geometry, intermolecular hydrogen bonding interactions, and electronic transitions, contributing to a comprehensive understanding of its physicochemical properties. []

4-Amino-7-methyl-1,8-naphthyridine-3-carboxylic acid derivatives

Compound Description: This series of compounds exhibited a positive inotropic effect, distinguishing them from drugs acting on the cAMP system but showing similarities to cardiac glycoside effects. [] This effect was found to correlate with their ability to inhibit [3H]ouabain binding in guinea pig cardiac membranes, indicating potential interactions with the (Na+ + K+)-ATPase. []

2-alkoxy 7-chloro-10-[[[(dialkylamino)alkyl]amino]]benzo[b][1,5]naphthyridines and related derivatives

Compound Description: This group of compounds, including N-oxides and derivatives with variations in substituents and side chains, were synthesized and evaluated for their antifilarial and antimalarial properties. [] Notably, several compounds displayed activity against adult Litomosoides carinii in gerbils, with azacrine 5-oxide exhibiting equipotency to amodiaquine, azacrine, and quinacrine 10-oxide. [] Additionally, some derivatives showed oral activity against Plasmodium berghei in mice. []

1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives

Compound Description: This series of compounds was synthesized and evaluated for anticancer activity against the breast cancer cell line MCF-7. [] Several compounds showed significant anticancer activity compared to the reference compound Doxorubicin (Dox). []

7- amino 1- cyclopropyl -4- oxo -1,4 - dihydro - naphthridine -3- carboxylic acids

Compound Description: This group of compounds, along with their salts, exhibited potential as antibacterial agents. [] Synthesized by reacting a naphthridine-3-carboxylic acid or quinolone-3-carboxylic acid with an amine in the presence of specific diluents, these compounds highlight the importance of the 7-amino-1-cyclopropyl substituents for their biological activity. []

7-amino-1-cyclo-propyl-6,8-difluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids

Compound Description: This class of compounds and their pharmaceutically acceptable salts demonstrated potential as antibacterial agents. [] The synthesis involved reacting trifluoro quinoline carboxylic acid with an amine in the presence of an acid-binding agent. []

1-Ethyl-1,4-Dihydro-7-Methyl-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid (Nalidixic Acid)

Compound Description: Serving as a model compound, various organotin carboxylates were synthesized using nalidixic acid. [] These derivatives, characterized by different organotin moieties, were then evaluated for their antifungal and antibacterial activities. []

7- ((1a, 5a, 6a) -6-amino-3-azabicyclo (3.1.0) hex-3-yl.) -6-fluoro-1- (2, 4-difluorophenyl) -1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, methanesulfonic acid salt

Compound Description: The research focuses on the anhydrous crystalline form of this compound, highlighting its advantageous stability for formulation as an antibacterial agent. [] This emphasizes the importance of solid-state properties in drug development.

1,2,3,4-Tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides

Compound Description: This group of compounds, including esters, carbonitriles, and carboxamides, was synthesized and evaluated for their antibacterial activity. [] The study revealed that only the ethyl and butyl esters of 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid provided protection against Escherichia coli and other Gram-negative bacterial infections in mice. [] Interestingly, these compounds exhibited in vivo activity despite lacking in vitro activity, suggesting a possible pro-drug mechanism. []

5-amino-1-cyclopropyl-7-[(3R,5S)3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (ACA)

Compound Description: This compound demonstrates effective corrosion inhibition for mild steel in phosphoric acid, as evidenced by gravimetric, gasometric, and thermometric analyses. [] The compound's adsorption onto the mild steel surface, primarily through specific nitrogen and oxygen atoms, follows a spontaneous and exothermic process, aligning with the Temkin adsorption model and suggesting a physisorption mechanism. []

1‐Ethyl‐1,4‐dihydro‐4‐oxo‐7‐(trifluoromethyl)‐1,8‐naphthyridine‐3‐carboxylic acid

Compound Description: This analog of nalidixic acid was synthesized through a multi-step process involving the reaction of nalidixic acid with thionyl chloride, followed by treatment with ethanol and antimony pentafluoride. [] The synthesis highlights the introduction of a trifluoromethyl group at the 7-position.

1-Ethyl-7-methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid based diacyl and sulfonyl acyl hydrazines

Compound Description: This series of compounds, synthesized by incorporating acyl hydrazine functionalities into nalidixic acid, was evaluated for their antifungal, nitrification inhibitory, and insect growth regulator (IGR) activities. [] Several compounds demonstrated good antifungal activity, particularly against Aspergillus porri. [] Additionally, all compounds exhibited significant nitrification inhibitory activity and were tested for IGR activity against Spodoptera litura. []

(+)-1,4-dihydro-7-[(3s,4s)-3-methoxy-4-(methylamino)-1-pyrrolidinyl]-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acid (voreloxin)

Compound Description: This compound, previously known as SNS-595 or AG-7352, is being investigated as a potential treatment for platinum-resistant ovarian cancer and acute myeloid leukemia. [] Voreloxin exhibits minimal metabolism via cytochrome P450 and UDP glucuronosyltransferase pathways, leading to the excretion of primarily unchanged drug. [] The primary metabolic pathways identified for voreloxin include glucuronide conjugation, oxidation, N-dealkylation, and O-dealkylation. []

(+)-1,4-Dihydro-7-[(3S,4S)-3-methoxy-4-(methylamino)-1-pyrrolidinyl]-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acid

Compound Description: This compound is highlighted for its use in treating, preventing, or managing cancer, particularly leukemia. [] The method involves administering enantiomerically pure (+)-1,4-dihydro-7-[(3S,4S)-3-methoxy-4-(methylamino)-1-pyrrolidinyl]-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acid, either alone or in combination with other therapies such as chemotherapy, radiation therapy, hormonal therapy, biological therapy, or immunotherapy. []

1-cyclopropyl-6-fluoro-7-(8-methoxyimino-2,6-diaza-spiro[3.4]oct-6-yl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid aspartic acid salt

Compound Description: This compound, formulated as an aspartic acid salt to enhance solubility, stability, and minimize toxicity, presents a promising candidate as an antimicrobial agent suitable for food and medicinal applications. []

7- (pyrrol-1-yl) ester 1-ethyl-1,4-dihydro-4-oxo- (1,8-naphthyridine)-3-carboxylic acid

Compound Description: This novel compound, along with its alkali or alkaline earth physiologically acceptable salts, presents a potential therapeutic agent. []

8-Substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids

Compound Description: This series of compounds, encompassing variations in the 8-position substituent (hydrogen, nitro, amino, fluorine, and chlorine) and the 7-position side chain (piperazinyl, 3-aminopyrrolidinyl, 3-(aminomethyl)pyrrolidinyl, and alkylated 3-(aminomethyl)pyrrolidinyl), were synthesized and evaluated for their antibacterial activity. [] The study established structure-activity relationships, demonstrating the influence of both the 8-position substituent and the 7-position side chain on the in vitro and in vivo antibacterial activity against Gram-negative organisms. []

3-Amino-1,5-cyclohexadienyl carboxylic acid (isogabaculline)

Compound Description: Isogabaculline, similar to its isomer gabaculline, inhibits both 4-aminobutyrate (GABA) aminotransferase and L-ornithine aminotransferase by reacting with pyridoxal phosphate to form N-meta-carboxyphenylpyridoxamine phosphate. [] This inhibition leads to an elevation in brain GABA levels. []

5-amino-1-cyclopropyl-7-[(3R, 5S) 3, 5-dimethylpiperazin-1-YL] -6, 8-difluoro-4-oxo-uinoline-3-carboxylic acid (ACPDQC)

Compound Description: ACPDQC is a highly effective corrosion inhibitor for mild steel in sulfuric acid solutions. [] Its inhibitory effectiveness increases with higher concentrations and is best described by the Langmuir and Frumkin adsorption isotherms, suggesting a spontaneous, exothermic adsorption process onto the mild steel surface. []

Properties

CAS Number

2089649-99-8

Product Name

7-Amino-1,5-naphthyridine-3-carboxylic acid

IUPAC Name

7-amino-1,5-naphthyridine-3-carboxylic acid

Molecular Formula

C9H7N3O2

Molecular Weight

189.174

InChI

InChI=1S/C9H7N3O2/c10-6-2-8-7(12-4-6)1-5(3-11-8)9(13)14/h1-4H,10H2,(H,13,14)

InChI Key

DRTLZSZLSANJPO-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1N=CC(=C2)N)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.